N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGUDREABZLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core For instance, the use of N,N-dimethylformamide and sulfur can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole scaffolds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, demonstrating effective Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have highlighted the ability of benzimidazole derivatives to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, specific benzimidazole derivatives have been shown to target cancer pathways effectively, making them candidates for further development as chemotherapeutic agents .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives is critical for understanding their pharmacological efficacy. Modifications to the benzimidazole core or substituents can significantly influence bioactivity. For instance:
- Substituent Variations : The introduction of different alkyl or aryl groups can enhance antimicrobial and anticancer activities.
- Functional Group Influence : Electron-donating or withdrawing groups at specific positions can modulate the compound's interaction with biological targets .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be due to its ability to inhibit angiogenesis and promote apoptosis in cancer cells . The compound’s structure allows it to bind to DNA or proteins, thereby interfering with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of "N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide" with analogous compounds from the literature:
Spectral Characterization
- NMR and HRMS : All analogs were characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, Compound 6 (3-chloro derivative) displayed distinct aromatic proton shifts at δ 7.30–8.02 ppm, while Compound 9 (3-CF₃) showed downfield shifts due to the electronegative CF₃ group . The target compound’s ethylthio group would likely cause upfield shifts in adjacent protons and distinct sulfur-related peaks in mass spectra.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzo[d]imidazole moiety linked to a phenyl group, alongside an ethylthio and amide functional group. Its unique structure suggests diverse interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. The compound's structural characteristics include:
- Benzo[d]imidazole ring : Known for various pharmacological activities.
- Phenyl group : Provides stability and potential interaction sites.
- Ethylthio group : Enhances solubility and bioavailability.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity. In comparative studies, derivatives of benzimidazole compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the ethylthio group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies on related benzimidazole derivatives have shown that they can inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. In vitro assays have reported growth inhibition against several cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as non-competitive inhibitors of enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
- DNA Interaction : The benzo[d]imidazole core can intercalate with DNA, disrupting replication and leading to apoptosis in cancer cells .
- Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to various biological targets, influencing their activity and function .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | Structure | Antimicrobial |
| 3-(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone | Structure | Anticancer |
| 4-Amino-N-(1H-benzimidazol-2-yl)benzamide | Structure | Enzyme Inhibition |
These comparisons highlight the unique properties of this compound, particularly its dual functionality as both an antimicrobial and anticancer agent.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Activity
In another investigation, the compound was screened against a panel of cancer cell lines at the National Cancer Institute. It exhibited notable cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide and related benzimidazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., m-toluic acid in polyphosphoric acid) .
- Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene reactions under anhydrous conditions (e.g., ZnCl₂-catalyzed reactions) .
- Step 3 : Amide coupling using acyl chlorides or carbodiimide-mediated reactions to attach the benzamide moiety .
- Monitoring : Reactions are tracked via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms proton environments and carbon connectivity, particularly for distinguishing imidazole NH protons (~δ 12–13 ppm) and ethylthio groups (δ 1.2–1.5 ppm for CH₃) .
- HRMS : Validates molecular weight and fragmentation patterns, critical for verifying substituent placement .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1630–1680 cm⁻¹ for amides) .
Q. What biological activities have been reported for benzimidazole-containing benzamide analogues in recent studies?
- Methodological Answer :
- Antimicrobial : Derivatives exhibit MIC values as low as 2 µg/mL against Candida albicans via disruption of fungal membrane integrity .
- Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells, linked to apoptosis induction and TP53 upregulation .
- Enzyme Inhibition : mGluR5 inhibition (IC₅₀ = 6.4 µM) via competitive binding to allosteric sites .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) at the para-position enhance potency by 11–14× via improved target binding (e.g., mGluR5 inhibition) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) reduces activity due to steric hindrance and decreased electrophilicity .
- Steric Optimization : Bulky substituents at the ortho-position decrease cytotoxicity but may reduce solubility, requiring formulation adjustments .
Q. What methodological approaches are used to resolve contradictions in biological activity data across different studies on benzimidazole derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Cross-study evaluation of substituent effects (e.g., dichloro vs. trifluoromethyl groups) to isolate structure-activity trends .
- In Vitro vs. In Vivo Validation : Discrepancies often arise from metabolic stability; use hepatocyte microsomal assays to predict in vivo efficacy .
- Purity Assessment : Contradictions may stem from impurities (>95% purity required; validate via HPLC) .
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining therapeutic efficacy?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or use cyclodextrin-based formulations .
- Metabolic Stability : Replace labile ethylthio groups with methylsulfonyl or sulfonamide moieties to reduce CYP450-mediated oxidation .
- Pro-Drug Approaches : Mask imidazole NH with acetyl groups to improve bioavailability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
